molecular formula C19H27F3N2O2 B2815774 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1779126-06-5

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2815774
CAS No.: 1779126-06-5
M. Wt: 372.432
InChI Key: UIVKHENHHALGEC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-10-8-18(13-23,9-11-24)12-14-6-4-5-7-15(14)19(20,21)22/h4-7H,8-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKHENHHALGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent is introduced via nucleophilic substitution or other suitable methods.

    Aminomethylation: The aminomethyl group is added through reductive amination or similar reactions.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its role as a potential drug candidate. Its structure allows for interactions with various biological targets, particularly in the realm of neuropharmacology and psychiatry.

Case Studies:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that derivatives of this compound may act as allosteric modulators of GPCRs, which are critical in numerous physiological processes and are common targets for drug discovery .
  • Neurodegenerative Diseases : There is ongoing investigation into its efficacy as a treatment for conditions like Alzheimer's disease. In vitro studies have suggested that compounds with similar structures can inhibit β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease .

Synthesis of Chemical Compounds

This compound serves as an intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthesis Examples:

  • It can be used in the preparation of piperidine derivatives that exhibit biological activity, which are important in developing new therapeutic agents .

Fluorinated Compounds

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. The incorporation of such groups has been shown to improve binding affinity to target proteins .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate
  • CAS : 1779126-06-5
  • Molecular Formula : C₁₉H₂₇F₃N₂O₂
  • Molecular Weight : 372.4 g/mol
  • Purity : ≥95% (HPLC) .

Structural Features :

  • Core: Piperidine ring with dual substituents at the 4-position: an aminomethyl group and a benzyl group bearing a 2-(trifluoromethyl) moiety.
  • Protecting Group : The tert-butyl carbamate (Boc) at the 1-position enhances solubility and stability during synthesis .

Comparison with Structural Analogs

Substituted Benzylpiperidine Derivatives

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-difluorobenzyl 326.38 Higher polarity; potential antimicrobial use
tert-Butyl 4-(3-((6-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate Pyridinylthio-benzyl 452.5* Enhanced enzyme inhibition (80% yield)
tert-Butyl 4-(4-fluoro-3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate Fluoro-pyridinylthio-benzyl 470.5* Moderate synthetic yield (56%)
tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate 4-(trifluoromethyl)benzyl 372.4 Increased steric hindrance; discontinued

Notes:

  • This may enhance binding to flat enzymatic pockets.
  • Fluorine vs.
  • Thioether Linkages : Pyridinylthio-benzyl derivatives (e.g., compound 50 ) introduce sulfur atoms, which may improve redox activity or metal coordination in enzyme inhibition.

Piperidine Derivatives with Varied Protecting Groups

Compound Name Protecting Group/Substituent Molecular Weight (g/mol) Applications Reference
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate No benzyl group 228.3 Simpler intermediate for peptide synthesis
tert-Butyl ethyl piperidine-1,4-dicarboxylate Ethyl ester at 4-position 273.3 Dual functionalization for combinatorial chemistry

Key Differences :

  • The absence of a benzyl group in simpler piperidine derivatives (e.g., CAS 159635-49-1 ) reduces lipophilicity, limiting their utility in CNS-targeting drugs.
  • Ethyl ester derivatives (CAS 142851-03-4 ) offer additional sites for functionalization but lack the amine reactivity critical for covalent inhibitor design.

Biological Activity

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H27F3N2O2 and a molar mass of approximately 372.43 g/mol. Its structure features a piperidine ring substituted with an aminomethyl group and a trifluoromethyl-benzyl moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC19H27F3N2O2
Molar Mass372.43 g/mol
Boiling Point~415.4 °C
Density~1.164 g/cm³

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, while the aminomethyl group facilitates hydrogen bonding interactions. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and selectivity towards specific biological interactions.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of anticancer agents. It has been implicated in the development of drugs such as Vandetanib, which targets specific cancer pathways. Key findings from various studies include:

  • Anticancer Properties : The compound has shown potential in modulating receptor activities related to cell proliferation and survival. Its derivatives have been studied for their ability to inhibit kinases involved in cancer progression .
  • Inhibition of P-glycoprotein (P-gp) : Studies have demonstrated that compounds similar to this compound can interact with P-glycoprotein, influencing drug transport and resistance mechanisms in cancer cells .

Case Studies

  • Vandetanib Development : A derivative of this compound was involved in the synthesis of Vandetanib, which is used in treating specific types of thyroid cancer. The interaction with kinases such as VEGFR and EGFR highlights its role in targeted cancer therapy.
  • In Vitro Studies : In vitro assays have shown that related compounds exhibit preferential selectivity toward P-glycoprotein compared to other ATP-binding cassette (ABC) transporters, indicating their potential as modulators in drug delivery systems .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling reactions between piperidine derivatives and trifluoromethyl benzyl groups. For example:
  • Step 1 : React 1-tert-butoxycarbonylpiperidine-4-carboxylic acid with 2-(trifluoromethyl)benzylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) .
  • Step 2 : Neutralize byproducts with bases such as DIPEA (N,N-Diisopropylethylamine) under magnetic stirring for 24 hours .
  • Purification : Use automated silica gel flash chromatography to isolate the product, achieving yields up to 63% .
    Key Reaction Conditions :
Reagent/SolventRoleConditions
HATUCoupling agentRT, 24 hr
DIPEABaseNeutralizes HCl byproduct
DCMSolventInert, polar aprotic

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., chemical shifts for trifluoromethyl groups at ~120-130 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 415.2) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the tert-butyl carbamate) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in amber glass bottles at 2–8°C to prevent degradation; incompatible with strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Selection : Replace DCM with THF or DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to reduce side reactions .
  • Temperature Control : Conduct reactions at 0°C to minimize thermal decomposition of sensitive intermediates .
  • Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve enantiomeric impurities in the final product?

  • Methodological Answer :
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric Synthesis : Introduce chiral auxiliaries during piperidine ring formation to bias stereochemistry .
  • Optical Rotation Analysis : Measure [α]D values to confirm enantiopurity (e.g., [α]D20 = −4.3 for specific diastereomers) .

Q. How does computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the piperidine ring .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes with trifluoromethyl-binding pockets) using software like AutoDock Vina .
  • QSAR Studies : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity using regression models .

Data Contradictions and Resolution

  • vs. 16 : uses HATU for coupling, while employs EDCI for similar reactions. Resolution: HATU offers higher coupling efficiency for sterically hindered amines, but EDCI is cost-effective for simpler substrates.
  • Safety Data : classifies the compound as stable, whereas notes acute toxicity (Category 4). Resolution: Stability refers to chemical integrity, while toxicity relates to biological hazards; both require concurrent mitigation strategies.

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